Ethyl isobutylphosphinate

Description

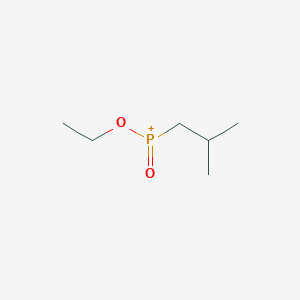

Ethyl isobutylphosphinate (chemical formula: C₆H₁₅O₂P) is an organophosphorus compound characterized by a phosphinate core (P=O) with ethyl and isobutyl substituents. It is synthesized via a two-step gas-liquid reaction involving isobutylene and ethylene under controlled pressures (0.3–0.8 MPa) and temperatures (90 °C), as described in recent flame-retardant research . The compound is primarily used as a precursor for aluminum dialkylphosphinates, which exhibit exceptional flame-retardant efficiency in polyamide 66 (PA66) due to their thermal stability (decomposition temperatures >300 °C) and synergistic interactions with other additives .

Properties

Molecular Formula |

C6H14O2P+ |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

ethoxy-(2-methylpropyl)-oxophosphanium |

InChI |

InChI=1S/C6H14O2P/c1-4-8-9(7)5-6(2)3/h6H,4-5H2,1-3H3/q+1 |

InChI Key |

KGMMIXBPGYDOQC-UHFFFAOYSA-N |

Canonical SMILES |

CCO[P+](=O)CC(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Characterization and Structural Analysis

Ethyl isobutylphosphinate is characterized using 31P NMR , FT-IR , and XRD to determine its composition and structural properties:

-

31P NMR : Distinct peaks at 47.39 ppm confirm the presence of this compound anions .

-

FT-IR : Strong absorptions in the PO₂⁻ stretching region (e.g., 1106 cm⁻¹ and 1058 cm⁻¹) indicate bonding variations due to steric hindrance from isobutyl groups .

-

XRD : Hybrid compositions show continuous peak shifts, suggesting random distribution of phosphinate ligands in the crystal lattice .

Thermal Analysis

DSC thermograms reveal:

-

A broadening of endothermic peaks in hybrid phosphinates compared to pure diethylphosphinate (ADP) .

-

Reduced thermal stability with increasing isobutyl content, attributed to weaker Al³⁺–P=O dative bonds .

Performance Data (TGA Analysis)

| Sample | T₅₀ (°C) | T₉₀ (°C) | Char Yield (%) |

|---|---|---|---|

| Pure PA66 | 420 | 450 | 8 |

| PA66 + Al Phosphinates | 380 | 410 | 15–20 |

Mechanistic Insights

The synthesis and reactivity of this compound involve:

Comparison with Similar Compounds

Ethyl Diphenylphosphinate

- Molecular Formula : C₁₄H₁₅O₂P | Molecular Weight : 246.25 g/mol .

- Key Differences: Substituents: Ethyl and two phenyl groups (vs. ethyl and isobutyl in ethyl isobutylphosphinate). Applications: Primarily used as a polymer additive and ligand in coordination chemistry. Its bulkier phenyl groups reduce volatility but may compromise compatibility with non-polar polymers like polyolefins . Thermal Stability: Lower thermal stability compared to this compound due to weaker P–C (aromatic) bonds, limiting its use in high-temperature processing .

Ethyl Methylphosphinate

- Molecular Formula : C₃H₉O₂P | Molecular Weight : 108.08 g/mol .

- Key Differences: Substituents: Ethyl and methyl groups (vs. ethyl and isobutyl). Applications: Limited to niche chemical synthesis due to its smaller alkyl chains, which reduce flame-retardant efficacy. Reactivity: Higher susceptibility to hydrolysis compared to this compound, restricting its industrial utility .

Ethyl (Cyanomethyl)methylphosphinate

- Molecular Formula: C₅H₁₀NO₂P | Molecular Weight: 147.11 g/mol .

- Key Differences: Substituents: Ethyl, methyl, and cyanomethyl groups (introduces a polar nitrile group). Applications: Explored in specialty polymers and agrochemicals. The nitrile group enhances polarity but increases toxicity risks . Stability: Comparable thermal stability to this compound, though oxidative degradation of the nitrile group occurs at >250 °C .

Comparative Data Table

Research Findings and Industrial Relevance

- Flame Retardancy : this compound-derived aluminum salts outperform diphenyl and methyl analogs in PA66, achieving UL94 V-0 ratings at 15–20 wt.% loading due to superior char formation and gas-phase radical quenching .

- Synergistic Effects : Combining this compound with red phosphorus enhances flame retardancy in acrylonitrile-butadiene-styrene (ABS), reducing peak heat release rate (pHRR) by 60% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl isobutylphosphinate, and how can purity be maximized?

- Methodological Guidance : this compound is typically synthesized via nucleophilic substitution or esterification. Key steps include:

- Using anhydrous conditions to minimize hydrolysis of intermediates.

- Employing stoichiometric control (e.g., 1:1 molar ratio of isobutylphosphinic acid to ethylating agent) to avoid side products.

- Purification via fractional distillation or recrystallization, validated by NMR (<sup>31</sup>P and <sup>1</sup>H) and FT-IR to confirm esterification .

- Data Validation : Purity ≥98% is achievable with rigorous solvent drying (e.g., molecular sieves) and inert atmosphere (N2/Ar).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Recommended Techniques :

- <sup>31</sup>P NMR : Primary tool for confirming phosphinate structure (δ ~30–40 ppm for alkylphosphinates).

- FT-IR : Look for P=O stretches (~1200 cm<sup>−1</sup>) and P-O-C ester linkages (~1050 cm<sup>−1</sup>).

- GC-MS : For detecting volatile impurities (e.g., unreacted ethylating agents).

Q. How can solubility and stability profiles of this compound inform experimental design?

- Approach :

- Solubility Testing : Use a solvent polarity series (hexane → DMSO) under controlled temperatures (20–60°C).

- Stability Assessment : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

- Key Insight : Low water solubility (<0.1 mg/mL) necessitates organic-phase reactions or surfactant-assisted dispersion in aqueous systems.

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic behavior of this compound in organometallic reactions?

- Analysis Framework :

- Kinetic Studies : Vary catalyst loading (0.5–5 mol%) and track reaction rates via <sup>31</sup>P NMR or in-situ FT-IR.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies with/without phosphinate coordination.

Q. How can discrepancies in reported thermodynamic data (ΔHf, ΔG) for this compound be resolved?

- Methodology :

- Calorimetric Replication : Use bomb calorimetry under standardized conditions (e.g., 25°C, 1 atm).

- Cross-Validation : Compare results with computational thermochemistry (Gaussian or ORCA software) .

- Common Pitfalls : Inconsistent sample purity or solvent interactions (e.g., trace water) skew experimental ΔH values.

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Best Practices :

- Process Analytical Technology (PAT) : In-line FT-IR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize variables (e.g., temperature, stirring rate) via response surface methodology .

Data Presentation & Ethical Considerations

Q. How should researchers present conflicting spectroscopic or catalytic data in publications?

- Guidelines :

- Transparency : Report all replicates, including outliers, with statistical analysis (e.g., RSD <5% for NMR integration).

- Contextualization : Discuss potential sources of error (e.g., air-sensitive intermediates) in the limitations section .

Q. What ethical frameworks apply to studies involving this compound in biological systems?

- Compliance Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.